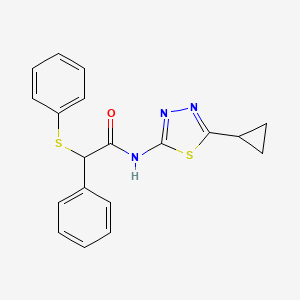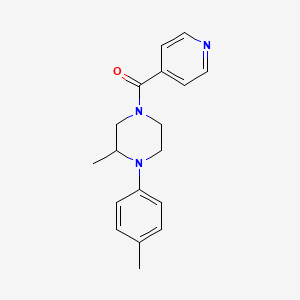
1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine
Overview
Description
1-(Methylsulfonyl)-4-(3-phenylpropanoyl)piperazine, also known as MPHP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. MPHP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine is not fully understood, but it has been suggested to act as a dopamine transporter inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in various physiological processes, such as reward, motivation, and movement. By inhibiting the reuptake of dopamine, 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine may enhance the dopaminergic signaling and modulate the dopaminergic system.
Biochemical and Physiological Effects
1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has been shown to have various biochemical and physiological effects, such as increasing dopamine release, inhibiting dopamine reuptake, and reducing pain and inflammation. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has also been reported to induce hyperthermia, tachycardia, and hypertension, which may have implications in the cardiovascular system. The long-term effects of 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine on the brain and other organs are not yet fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments, such as high potency, selectivity, and solubility. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine can be easily synthesized and purified, and its effects can be measured using various techniques, such as electrophysiology, imaging, and behavioral assays. However, 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine also has several limitations, such as its potential toxicity, limited availability, and potential abuse liability. Researchers should use caution when handling and using 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine in lab experiments.
Future Directions
There are several future directions for 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine research, such as exploring its therapeutic potential in dopamine-related disorders, investigating its effects on other neurotransmitter systems, and optimizing its pharmacokinetic and pharmacodynamic properties. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine can also be used as a tool compound to study the dopaminergic system and its role in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action and long-term effects of 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine and to develop safe and effective therapeutic agents based on this compound.
Conclusion
In conclusion, 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine is a promising compound for scientific research due to its potential applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has several future directions for research, and further investigation is needed to fully understand its potential therapeutic applications and develop safe and effective therapeutic agents based on this compound.
Scientific Research Applications
1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has potential applications in various fields of scientific research, such as neuroscience, pharmacology, and medicinal chemistry. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has been reported to act as a dopamine transporter inhibitor, which may have implications in the treatment of dopamine-related disorders, such as Parkinson's disease and attention-deficit/hyperactivity disorder. 1-(methylsulfonyl)-4-(3-phenylpropanoyl)piperazine has also been shown to have analgesic and anti-inflammatory effects, which may have therapeutic potential in the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-11-9-15(10-12-16)14(17)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNNCVGKXMING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(3-phenylpropanoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)
![2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4180333.png)
![diethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate](/img/structure/B4180338.png)

![N-(tert-butyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4180359.png)
![6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4180366.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![[4-(2-furoylamino)phenyl]acetic acid](/img/structure/B4180401.png)
![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4180407.png)
